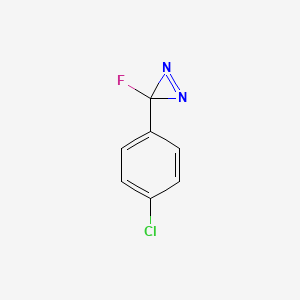

3-(4-Chlorophenyl)-3-fluoro-3H-diazirene

CAS No.: 95911-67-4

Cat. No.: VC15993880

Molecular Formula: C7H4ClFN2

Molecular Weight: 170.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95911-67-4 |

|---|---|

| Molecular Formula | C7H4ClFN2 |

| Molecular Weight | 170.57 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-3-fluorodiazirine |

| Standard InChI | InChI=1S/C7H4ClFN2/c8-6-3-1-5(2-4-6)7(9)10-11-7/h1-4H |

| Standard InChI Key | KBCYOVGJPRIWME-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2(N=N2)F)Cl |

Introduction

Structural and Chemical Identity of 3-(4-Chlorophenyl)-3-fluoro-3H-diazirene

Physicochemical Properties

While direct data for this specific compound is limited, analogous diazirines exhibit the following properties (Table 1):

The compound’s stability under ambient conditions is attributed to the electron-withdrawing effects of the fluorine and chlorine atoms, which stabilize the diazirine ring against premature decomposition .

Synthesis and Characterization

Graham Diazirine Synthesis

The most validated method involves a modified Graham reaction (Scheme 1):

-

Benzamidine Preparation: 4-Chlorobenzonitrile is treated with lithium chloride (LiCl) and ammonium chloride (NH₄Cl) in methanol to form 4-chlorobenzamidine .

-

Diazirine Formation: The amidine reacts with sodium hypochlorite (NaOCl) in dimethyl sulfoxide (DMSO) and pentane, yielding 3-chloro-3-(4-chlorophenyl)diazirine .

-

Fluorination: Halogen exchange using tetrabutylammonium fluoride (TBAF) replaces the chlorine atom with fluorine, producing the final compound .

Key Reaction Conditions:

-

Temperature: Maintained below 40°C during NaOCl addition to prevent side reactions .

-

Solvents: DMSO facilitates amidine activation, while pentane acts as a phase separator .

-

Yield: ~50–66% after purification via silica chromatography .

Continuous Flow Synthesis

Recent advancements employ microreactors to enhance safety and efficiency:

-

Flow Setup: Aryl chlorodiazirines and TBAF are mixed in a T-shaped reactor at 25°C, achieving 91% conversion in 4 hours .

-

Advantages: Reduced exposure to hazardous intermediates and improved scalability for industrial applications .

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 7.41 (d, J = 8.9 Hz, 2H, Ar-H), 6.97 (d, J = 8.8 Hz, 2H, Ar-H) .

-

¹³C NMR: δ 130.0 (d, JCF = 30.0 Hz, C-F), 129.7 (Ar-C), 126.0 (d, JCF = 4.8 Hz, Diazirine-C) .

-

¹⁹F NMR: δ –62.82 (CF), confirming successful fluorination .

-

MS (EI): m/z 186.57 [M]⁺, with fragmentation patterns consistent with diazirine ring cleavage .

Photochemical Reactivity and Mechanisms

Carbene Generation

Upon UV irradiation (350–365 nm), the diazirine ring undergoes homolytic cleavage to form a singlet carbene intermediate (Fig. 1). The fluorine atom’s electronegativity stabilizes the transition state, reducing the activation energy compared to non-fluorinated analogs .

Cross-Linking Efficiency

-

Labeling Specificity: The 4-chlorophenyl group directs the carbene toward hydrophobic protein pockets, as demonstrated in GLIC ion channel studies where Val302, Phe303, and Leu304 were selectively labeled .

-

Comparison to Aliphatic Diazirines: TPD-containing reagents exhibit 20–30% lower off-target binding than aliphatic counterparts due to reduced diazo isomer formation .

Applications in Biological Research

Photoaffinity Labeling of Membrane Proteins

In HEK cell membranes, 3-(4-Chlorophenyl)-3-fluoro-3H-diazirene labels integral membrane proteins (e.g., GLIC) with high specificity. Middle-down LC-MS analyses identified adducted residues within transmembrane domains, revealing cholesterol-binding sites critical for ion channel function .

Neurosteroid-Protein Interaction Studies

The compound’s compatibility with steroid backbones (e.g., KK226, KK231) enables mapping of neurosteroid binding sites on GABAₐ receptors. Differential labeling patterns between TPD and aliphatic diazirines provide insights into allosteric modulation mechanisms .

Drug Discovery Platforms

Pharmaceutical companies utilize this diazirine in PROTAC (Proteolysis-Targeting Chimera) development to validate target engagement. For example, covalent binding to kinase active sites confirms drug candidates’ mode of action before in vivo trials .

Future Directions and Challenges

Enhancing Synthetic Accessibility

Efforts to streamline synthesis via catalytic fluorination or enzymatic methods could reduce reliance on hazardous reagents like NaOCl .

Expanding Biomedical Applications

Ongoing research explores this diazirine’s utility in cryo-EM sample preparation, where its small size minimizes structural perturbations during protein fixation .

Computational Modeling

Machine learning models predicting carbene insertion sites are being trained using datasets generated from this compound, aiming to accelerate probe design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume